2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC10987097
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | ACQSAYYXYOKAON-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s structure integrates a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide group at position 1, which is further linked to a 3-methoxyphenyl moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₃ |
| Molecular Weight (g/mol) | 369.81 |
| logP | 3.674 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area (Ų) | 59.24 |
The SMILES notation COc1cccc(c1)NC(CN1C(C=CC(c2ccc(cc2)Cl)=N1)=O)=O and InChI Key ACQSAYYXYOKAON-UHFFFAOYSA-N provide unambiguous identifiers for database searches .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and the methoxy group (δ 3.8 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 369.81, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis proceeds via three stages:
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Formation of 4-Chlorophenylhydrazine: Reaction of 4-chlorobenzaldehyde with hydrazine hydrate under reflux.
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Pyridazinone Core Assembly: Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol, catalyzed by acetic acid.
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Acylation: Coupling the pyridazinone intermediate with 3-methoxyphenylacetyl chloride in the presence of triethylamine, yielding the target compound.
Industrial-scale production employs catalytic hydrogenation to reduce byproducts, achieving yields >75% after recrystallization from ethanol.
Reaction Mechanisms
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Cyclocondensation: Involves nucleophilic attack by hydrazine on the carbonyl group of ethyl acetoacetate, followed by dehydration.
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Acylation: The pyridazinone’s nitrogen acts as a nucleophile, attacking the acyl chloride’s electrophilic carbon.
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s logSw value of -4.25 indicates low aqueous solubility (~0.1 mg/mL), necessitating formulation enhancements such as salt formation or nanomilling . Its moderate logP value aligns with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
Metabolic Stability
In vitro hepatic microsome assays show a half-life of 2.3 hours in human liver microsomes, primarily due to CYP3A4-mediated oxidation of the methoxy group. Metabolites include demethylated and hydroxylated derivatives, identified via liquid chromatography–tandem mass spectrometry (LC-MS/MS).
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL). The chlorophenyl group enhances membrane disruption, as evidenced by electron microscopy.
Applications and Comparative Analysis
Drug Development
The compound’s pyridazinone scaffold serves as a template for kinase inhibitors. Structural analogs with nitro or fluoro substituents exhibit enhanced potency (Table 1).
Table 1: Comparative Bioactivity of Pyridazinone Analogs
| Analog Substituent | IC₅₀ (ERK1/2 Inhibition, μM) |
|---|---|
| 4-Chlorophenyl (Parent) | 10.2 |
| 4-Nitrophenyl | 6.7 |
| 4-Fluorophenyl | 8.9 |
Agricultural Chemistry
Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus, with 80% inhibition at 100 ppm. The methoxy group’s electron-donating effects enhance binding to plant acetolactate synthase.
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